

Application Note: Comprehensive Characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-bromophenoxy)-N,N-dimethylethanamine

Cat. No.: B1267863

[Get Quote](#)

Introduction

2-(3-bromophenoxy)-N,N-dimethylethanamine is a tertiary amine and a substituted phenoxyethanamine derivative of interest in synthetic chemistry and drug discovery as a potential intermediate or building block. Its chemical structure, featuring a brominated aromatic ring, an ether linkage, and a dimethylamino group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. This document provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound, intended for researchers and scientists in pharmaceutical development and chemical analysis.

The protocols and methodologies outlined herein are designed to provide a robust framework for structural elucidation and purity determination. We will delve into the "why" behind procedural steps, offering insights grounded in the principles of analytical chemistry to ensure reliable and reproducible results.

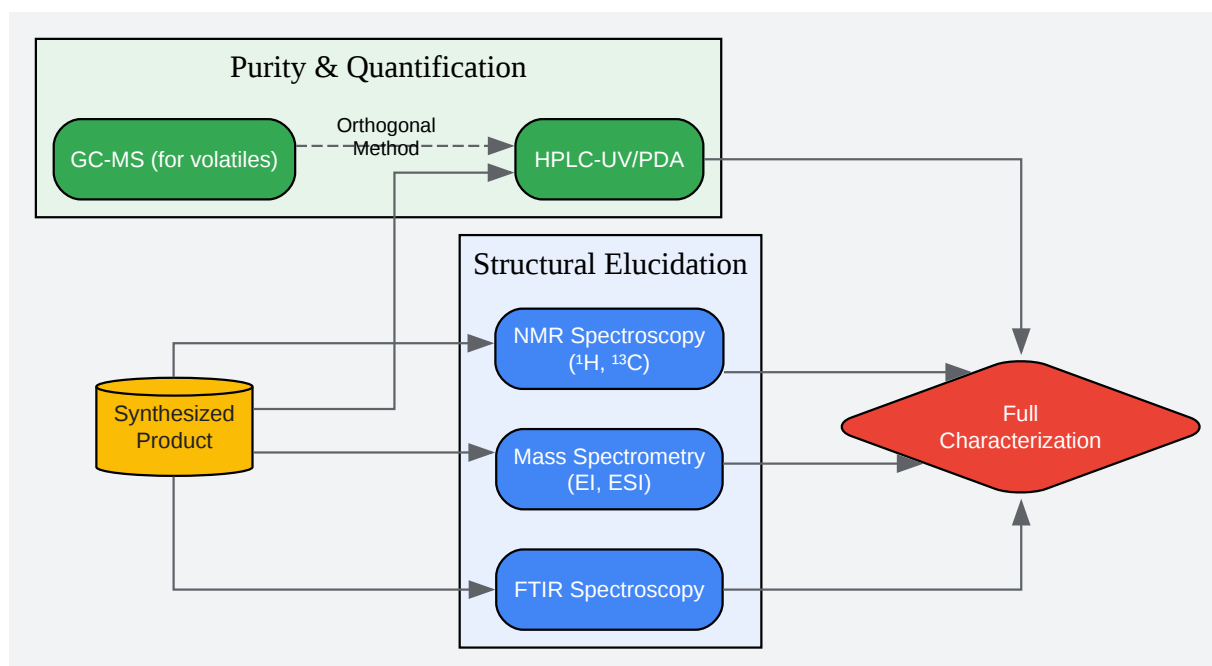
Physicochemical Properties

A foundational understanding of the compound's properties is critical for method development.

Property	Value	Source
CAS Number	221915-84-0	[1]
Molecular Formula	C ₁₀ H ₁₄ BrNO	[1][2]
Molecular Weight	244.13 g/mol	[1]
Monoisotopic Mass	243.0259 g/mol	[2][3]
Boiling Point (Predicted)	280.0 ± 20.0 °C at 760 mmHg	[2]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[2]

Analytical Workflow: A Holistic Approach

The complete characterization of **2-(3-bromophenoxy)-N,N-dimethylethanamine** relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and quantifying the compound.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **2-(3-bromophenoxy)-N,N-dimethylethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are indispensable for confirming the identity and structural integrity of **2-(3-bromophenoxy)-N,N-dimethylethanamine**.

Rationale for NMR

- ^1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
- ^{13}C NMR reveals the number of chemically distinct carbon atoms and their electronic environments (e.g., aromatic, aliphatic, attached to electronegative atoms).
- Advanced 2D NMR techniques (e.g., COSY, HSQC) can be employed if further structural confirmation is needed.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The expected chemical shifts are predicted based on the functional groups present in the molecule. Actual values may vary depending on the solvent and concentration.

Assignment	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
$\text{N}(\text{CH}_3)_2$	~2.3 (s, 6H)	~45
$-\text{CH}_2-\text{N}$	~2.7 (t, 2H)	~58
$-\text{O}-\text{CH}_2-$	~4.1 (t, 2H)	~66
Ar-H (C5-H)	~6.9 (dd)	~114
Ar-H (C6-H)	~7.2 (t)	~122
Ar-H (C4-H)	~7.1 (ddd)	~124
Ar-H (C2-H)	~7.0 (t)	~117
Ar-C-O	-	~159
Ar-C-Br	-	~123

Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Acquisition:**
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a ^1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans).
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum (e.g., 1024-4096 scans).

- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Rationale for MS

- **Molecular Ion Peak:** Determines the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (^{19}Br and ^{81}Br in $\sim 1:1$ ratio) will be observed for the molecular ion peak ($[\text{M}]^+$ and $[\text{M}+2]^+$), which is a definitive indicator.
- **Fragmentation Pattern:** The way the molecule breaks apart provides a fingerprint that can be used to confirm the structure. Key fragments for this molecule would likely arise from cleavage of the ether bond and the ethylamine side chain.

Predicted Mass Spectrometry Data

Technique	Ion	Predicted m/z	Notes
ESI-MS (+)	$[\text{M}+\text{H}]^+$	244.03 / 246.03	Isotopic pattern for one bromine atom.[3]
ESI-MS (+)	$[\text{M}+\text{Na}]^+$	266.01 / 268.01	Sodium adduct, also showing Br isotope pattern.[3]
EI-MS	$[\text{M}]^+$	243.02 / 245.02	Molecular ion with Br isotope pattern.
EI-MS	Fragment	58.06	$[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$ - A common fragment for N,N-dimethylethylamines.

Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **MS Parameters:**
 - Set the instrument to positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
 - Acquire data over a relevant m/z range (e.g., 50-500 amu).
- **Data Analysis:** Analyze the resulting spectrum to identify the [M+H]⁺ ion and confirm the characteristic bromine isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR

FTIR is excellent for confirming the presence of key functional groups, which serves as a quick identity check. For **2-(3-bromophenoxy)-N,N-dimethylethanamine**, we expect to see characteristic absorptions for the C-O-C ether linkage, aromatic C=C bonds, C-N bonds, and C-H bonds.

Expected Characteristic FTIR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
C-H (sp ³ aliphatic)	2850-3000	Medium to Strong
C-H (aromatic)	3000-3100	Weak to Medium
C-N (aliphatic amine)	1000-1250	Medium
C-O-C (aryl-alkyl ether)	1200-1275 (asymmetric) & ~1050 (symmetric)	Strong
C=C (aromatic ring)	1450-1600	Medium, multiple bands
C-Br (aromatic)	500-600	Medium to Strong

Protocol: FTIR Analysis (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
- Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and compare them to expected values.

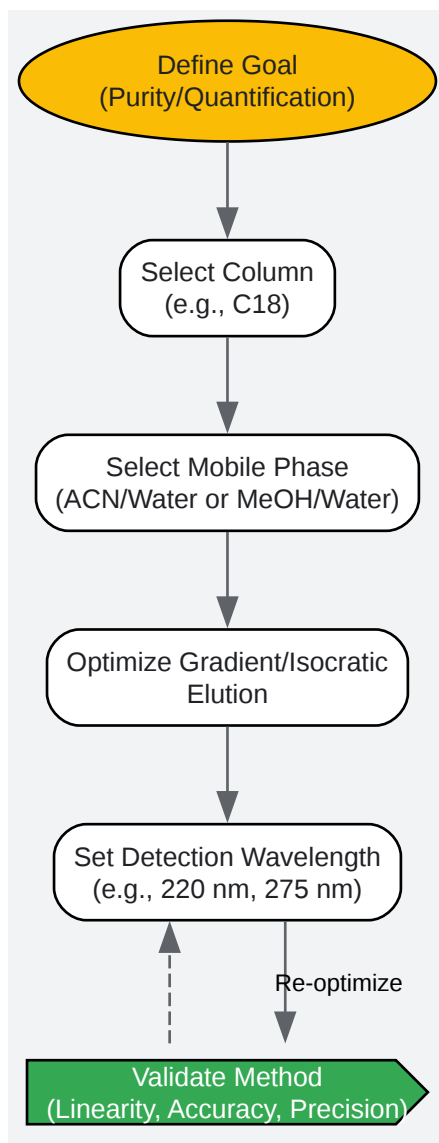
High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of a pharmaceutical intermediate and for quantitative analysis. Given that the analyte lacks a strong UV chromophore, method development may require derivatization for high sensitivity, although the phenyl ring should allow for detection at lower wavelengths.[4][5]

Rationale for HPLC

- Purity Assessment: Separates the main compound from any impurities arising from synthesis (e.g., starting materials, by-products).
- Quantification: Can be used to determine the exact concentration of the compound in a sample when calibrated against a reference standard.

Workflow for HPLC Method Development



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 221915-84-0 Cas No. | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Matrix Scientific [matrixscientific.com]
- 2. CAS#:221915-84-0 | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Chemsrcc [chemsrc.com]
- 3. PubChemLite - [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267863#analytical-techniques-for-2-3-bromophenoxy-n-n-dimethylethanamine-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com